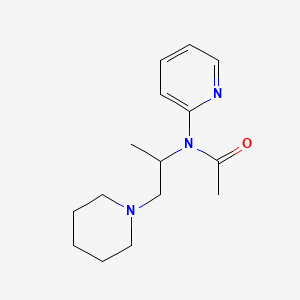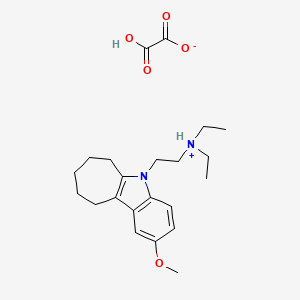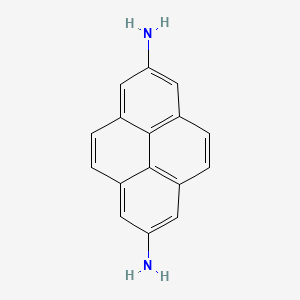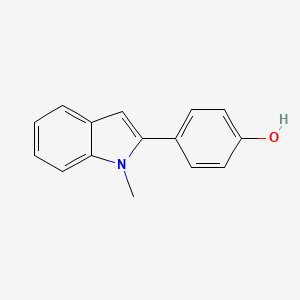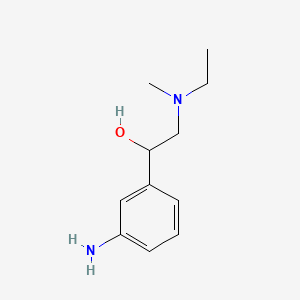
alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol: is an organic compound with a complex structure that includes both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol typically involves multi-step organic reactions. One common method includes the condensation of an aldehyde with an amine in the presence of a reducing agent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. Catalysts and solvents are often used to increase the yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to isolate the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an alkylamine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary or secondary amine.
Scientific Research Applications
Chemistry: In chemistry, alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: In biological research, this compound is studied for its potential role in cellular processes. It may be used in the development of new biochemical assays or as a probe to study enzyme activity.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the design of new drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
- Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol
- Alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol
Comparison: Compared to similar compounds, alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol has unique structural features that may confer distinct chemical and biological properties. For example, the presence of the ethylmethylamino group may influence its reactivity and binding affinity to molecular targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, and medicine
Properties
CAS No. |
103907-34-2 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(3-aminophenyl)-2-[ethyl(methyl)amino]ethanol |
InChI |
InChI=1S/C11H18N2O/c1-3-13(2)8-11(14)9-5-4-6-10(12)7-9/h4-7,11,14H,3,8,12H2,1-2H3 |
InChI Key |
CRSJWJHVCLEYQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC(C1=CC(=CC=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



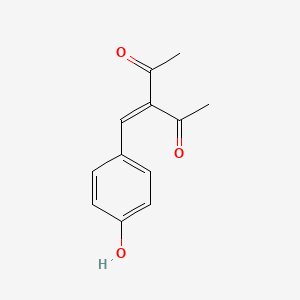
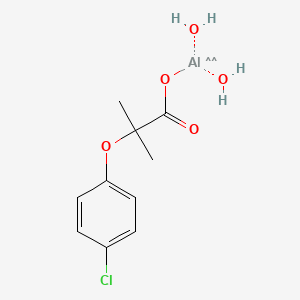


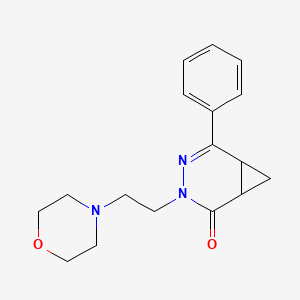
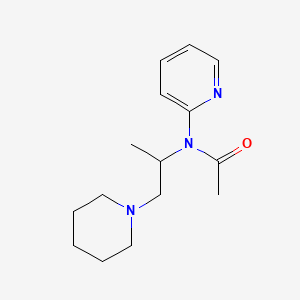

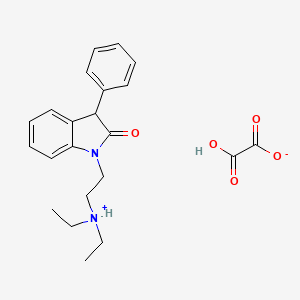
![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
